molecular formula C4H8S B105113 Allyl methyl sulfide CAS No. 10152-76-8

Allyl methyl sulfide

Cat. No.: B105113
CAS No.: 10152-76-8
M. Wt: 88.17 g/mol
InChI Key: NVLPQIPTCCLBEU-UHFFFAOYSA-N
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Description

Allyl Methyl Sulfide is an organosulfur compound with the chemical formula CH₂=CHCH₂SCH₃. It is a colorless liquid with a strong odor characteristic of alkyl sulfides. This compound is a metabolite of garlic and is responsible for the characteristic “garlic breath” after consuming garlic .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl Methyl Sulfide is typically prepared by the reaction of allyl chloride with sodium hydroxide and methanethiol. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH (aq)} + \text{CH}_3\text{SH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{SCH}_3 + \text{NaCl} + \text{H}_2\text{O} ] This reaction is carried out under aqueous conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Allyl Methyl Sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: When oxidized, this compound can form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfide group is replaced by other nucleophiles. Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions include allyl methyl sulfoxide, allyl methyl sulfone, and various substituted derivatives .

Scientific Research Applications

Therapeutic Applications in Diabetes

Antioxidant Properties:
AMS has been shown to exhibit significant antioxidant effects, which can mitigate complications associated with diabetes. In a study involving streptozotocin (STZ)-induced diabetic rats, AMS administration (100 mg/kg body weight) for 30 days resulted in improved biochemical parameters, including reduced plasma glucose levels and enhanced activities of antioxidant enzymes. Histological analysis confirmed protective effects on liver and kidney tissues, suggesting AMS as a potential therapeutic agent for managing diabetic complications .

Antiplatelet Activity:
Another critical application of AMS is its ability to inhibit platelet activation in diabetic models. Research demonstrated that AMS treatment significantly reduced platelet aggregation and activation markers in STZ-induced diabetic rats after 10 weeks of administration. This effect was comparable to aspirin treatment, indicating that AMS may help control cardiovascular complications associated with diabetes by modulating platelet function .

Cardioprotective Effects

Protection Against Cardiac Hypertrophy:
AMS has been identified as a cardioprotective metabolite that can mitigate cardiac remodeling and dysfunction caused by pressure overload. In a study using a thoracic aortic constriction model in rats, AMS administration improved structural and functional heart parameters while reducing markers of fibrosis and oxidative stress. The compound also enhanced mitochondrial function and bioenergetics, suggesting its role in preserving heart health under stress conditions .

Metabolic Pathways and Excretion

AMS is primarily formed from the metabolism of allicin, a compound found in garlic. It is excreted in urine and milk, where it can be quantified as a major odor-active metabolite. Understanding the metabolic pathways of AMS provides insights into its biological effects and potential applications in food science and nutrition .

Summary Table of Applications

Application AreaFindingsReferences
Diabetes ManagementReduces plasma glucose levels; enhances antioxidant enzyme activity; protects tissues ,
Cardiovascular HealthMitigates cardiac hypertrophy; improves mitochondrial function; reduces fibrosis
MetabolismMajor odor-active metabolite; excreted in urine and milk ,
Anti-inflammatory PotentialPotential role in managing inflammation (requires further research)-
Respiratory HealthRelated compounds show promise against ALI; AMS may have similar effects

Mechanism of Action

The mechanism of action of Allyl Methyl Sulfide involves its interaction with various molecular targets and pathways. As a metabolite of garlic, it is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound’s bioactive properties are attributed to its ability to interact with cellular components, leading to various physiological effects .

Comparison with Similar Compounds

  • Diallyl Disulfide
  • Diallyl Trisulfide
  • Diallyl Sulfide
  • Dipropyl Disulfide
  • Dipropyl Trisulfide
  • 1-Propenylpropyl Disulfide
  • Dimethyl Disulfide

Comparison: Allyl Methyl Sulfide is unique among these compounds due to its specific structure and odor profile. While other organosulfur compounds also exhibit bioactive properties, this compound is particularly noted for its role in contributing to the characteristic garlic breath. Its relatively simple structure makes it a valuable model compound for studying the properties and reactions of organosulfur compounds .

Biological Activity

Allyl methyl sulfide (AMS) is a bioactive organosulfur compound predominantly found in garlic (Allium sativum). This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. This article delves into the biological activity of AMS, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₄H₈S
Molecular Weight 88.171 g/mol
Boiling Point 88.6 °C
Density 0.9 g/cm³
Flash Point 18.3 °C

Antioxidant Activity

AMS has been shown to enhance the antioxidant defense system in various studies. For instance, a study demonstrated that AMS improves the redox status in plasma and tissues by modulating glycoprotein components, which may contribute to its protective effects against oxidative stress in diabetic conditions .

Antimicrobial Properties

Research indicates that AMS exhibits antibacterial effects against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing a reduction in viable cell counts after treatment with AMS . The compound's ability to scavenge reactive oxygen species (ROS) also contributes to its antimicrobial efficacy.

Anti-Cancer Effects

The anticancer potential of AMS has been investigated in several models. For example, it has been reported to induce apoptosis in malignant neuroblastoma cells at higher concentrations (100 μM), indicating a potential therapeutic application in cancer treatment . Additionally, AMS is believed to inhibit the proliferation of cancer cells through modulation of various signaling pathways.

Case Studies

  • Diabetes Model : In a study involving streptozotocin-induced diabetic rats, AMS was administered to evaluate its effects on hyperglycemia and oxidative stress. The results indicated significant reductions in blood glucose levels and markers of oxidative damage, suggesting that AMS may improve glucose metabolism and reduce oxidative stress in diabetic conditions .
  • Acute Lung Injury : Allyl methyl trisulfide (a derivative of AMS) was tested for its protective effects against lipopolysaccharide (LPS)-induced acute lung injury in mice. The study found that treatment with this compound significantly reduced inflammation and protein leakage in bronchoalveolar lavage fluid (BALF), implicating the NF-κB and MAPK signaling pathways as key mechanisms .

Research Findings

  • Antidiabetic Effects : A systematic review indicated that AMS enhances insulin secretion and glucose transporter expression in pancreatic tissues, which may be beneficial for managing diabetes .
  • Inflammatory Response Modulation : Studies have shown that AMS can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. How can Allyl Methyl Sulfide (AMS) be quantitatively analyzed in biological matrices?

Methodological Answer: AMS quantification in biological samples (e.g., breath, blood) requires sensitive analytical techniques. Gas chromatography (GC) with flame ionization detection (FID) is widely used, as demonstrated in studies analyzing biopesticides containing garlic extracts . For real-time breath analysis, proton-transfer-reaction mass spectrometry (PTR-MS) offers high sensitivity, enabling detection of AMS and its derivatives (e.g., allyl methyl disulfide) over extended periods . Sample preparation often involves headspace extraction or solid-phase microextraction (SPME) to isolate volatile sulfur compounds. Internal standards like deuterated analogs improve accuracy in complex matrices.

Q. What are the primary metabolic pathways of AMS in mammalian systems?

Methodological Answer: AMS is metabolized via oxidation and conjugation. In rats, diallyl disulfide (DADS) is metabolized to AMS, which is further oxidized to allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2). These metabolites are excreted in urine and detected in breath . Metabolic studies typically use isotope-labeled AMS (e.g., ³⁴S or ¹³C isotopes) and LC-MS/MS to track metabolic intermediates. Urinary excretion profiles show peak metabolite levels 48–72 hours post-administration, requiring longitudinal sampling .

Advanced Research Questions

Q. How does AMS modulate oxidative stress pathways in hepatotoxicity models?

Methodological Answer: AMS attenuates oxidative stress by inhibiting cytochrome P450 2E1 (CYP2E1), a key enzyme in acetaminophen-induced liver injury. Experimental designs involve administering AMS (10–50 mg/kg) to mice before hepatotoxin exposure. Liver homogenates are analyzed for glutathione (GSH) levels, malondialdehyde (MDA, a lipid peroxidation marker), and Nrf2 pathway activation via Western blotting. AMS enhances Nrf2 nuclear translocation, upregulating antioxidant enzymes like heme oxygenase-1 (HO-1) .

Q. What experimental approaches assess AMS's impact on platelet activation in diabetes?

Methodological Answer: Streptozotocin-induced diabetic rats are treated with AMS (20–40 mg/kg/day) for 4–6 weeks. Platelet activation is evaluated via flow cytometry using markers like PAC-1 (binds activated glycoprotein IIb/IIIa) and CD62P (P-selectin). Endogenous ROS in platelets is quantified with fluorescent probes (e.g., DCFH-DA). AMS reduces platelet aggregation by suppressing ROS and inhibiting NF-κB-mediated inflammatory pathways .

Q. How can computational methods predict AMS's reactivity with biomolecules?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict AMS's interactions with amino acids. Gibbs free energy (ΔG) of reactions, such as AMS binding to cysteine residues, is calculated using Gaussian software. Thermodynamic data (e.g., ΔG = -11.275 kcal/mol for AMS-NANA interaction) validate its nucleophilic reactivity, relevant to antiviral studies .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in AMS's role in carcinogenesis promotion vs. inhibition?

Methodological Answer: AMS exhibits dual effects depending on dosage and timing. In A/J mice, AMS administered 48–96 h before benzopyrene inhibits forestomach tumors but has no effect on lung adenomas . Conversely, low-dose AMS may enhance tumor promotion by altering glutathione S-transferase (GST) activity. Studies should control for:

  • Dosage : Tumor inhibition is dose-dependent (e.g., 50 mg/kg vs. 10 mg/kg).
  • Timing : Pre-treatment vs. co-administration with carcinogens.
  • Model specificity : Organ-specific metabolic activation (e.g., CYP2E1 in liver vs. CYP1A1 in lung) .

Properties

IUPAC Name

3-methylsulfanylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-3-4-5-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLPQIPTCCLBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064976
Record name 1-Propene, 3-(methylthio)-
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Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

92.00 to 93.00 °C. @ 760.00 mm Hg
Record name 3-(Methylthio)-1-propene
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CAS No.

10152-76-8
Record name Allyl methyl sulfide
Source CAS Common Chemistry
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Record name Allyl methyl sulfide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 3-(methylthio)-
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Record name 1-Propene, 3-(methylthio)-
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Record name Allyl methyl sulphide
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Record name ALLYL METHYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
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Record name 3-(Methylthio)-1-propene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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